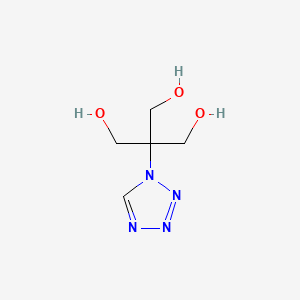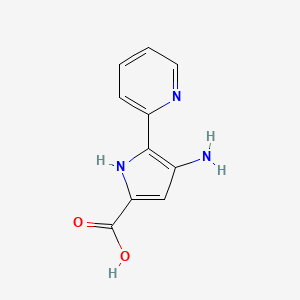
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol, commonly known as HMTD, is a white crystalline powder that is used in scientific research applications. It is a tetrazole-based explosive that has been used in improvised explosive devices (IEDs) and is classified as a high explosive. Despite its association with terrorism, HMTD has important scientific research applications that make it a valuable tool in the field of chemistry.
Aplicaciones Científicas De Investigación
Spin-Crossover Complexes
A study conducted by Białońska, Bronisz, and Weselski (2008) introduced a bitopic ligand synthesized from a related compound, exhibiting a high-spin to low-spin transition in iron(II) complexes. This research illustrates the compound's role in the development of spin-crossover materials, which are significant in information storage and sensors. The ligand's interaction with iron results in a 1D coordination polymer demonstrating a reversible spin-state transition, showcasing its potential in molecular electronics and spintronics applications (Białońska, Bronisz, & Weselski, 2008).
Microbial Production of Diols
Diols, including compounds similar to 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol, are considered platform chemicals for producing green chemicals and fuels. Zeng and Sabra (2011) reviewed the microbial production of diols, emphasizing the importance of engineering production strains and optimizing fermentation processes. This research highlights the compound's significance in the biotechnological production of environmentally friendly chemicals (Zeng & Sabra, 2011).
Luminescent Properties of Zinc(II) Complexes
Research by Li, Li, Xu, and Guo (2015) focused on the synthesis of zinc(II) coordination polymers using flexible bis(tetrazolate) ligands. This study revealed that the ligands based on similar compounds can link zinc ions into various dimensional structures, which are further extended into networks by in situ formed bridges. These complexes exhibited significant fluorescent emissions, suggesting applications in luminescent materials and optical devices (Li, Li, Xu, & Guo, 2015).
Hydrothermal Synthesis Methods
Wang, Cai, and Xiong (2013) developed a clean and safe hydrothermal synthesis method for producing a compound with a similar structure, achieving high yield and purity without further recrystallization. This method exemplifies the compound's utility in synthesizing other complex chemicals through environmentally friendly processes (Wang, Cai, & Xiong, 2013).
Coordination and Stability Constants of Cu(II) Complexes
Nagaj et al. (2013) revisited the complex formation between a similar compound (Tris buffer) and Cu(II), finding that the maximum stoichiometry of Tris to Cu(II) is 2 and that dimeric complexes are formed at neutral pH. This research provides vital insights into the compound's behavior in biochemical applications, particularly in influencing interactions with biomolecules (Nagaj et al., 2013).
Propiedades
IUPAC Name |
2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O3/c10-1-5(2-11,3-12)9-4-6-7-8-9/h4,10-12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLUFRHLWXBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1C(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)



![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)

![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)

![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)